The compound (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol is a complex organic molecule with significant biological and chemical relevance. It is classified under glycosides due to its sugar-like structure and functionalities. The compound has a molecular formula of and a molecular weight of approximately . Its systematic IUPAC name reflects its stereochemistry and functional groups.
This compound can be sourced from specialized chemical suppliers and research institutions that focus on organic synthesis and pharmaceutical chemistry. It is often utilized in research settings due to its potential applications in various scientific fields.
The compound belongs to the class of polyhydroxy compounds and is specifically categorized as a glycoside because of the presence of multiple hydroxyl (-OH) groups and a sugar moiety. Its structural complexity arises from the presence of multiple chiral centers and substituents.
The synthesis of this compound typically involves multi-step organic reactions that may include:
The synthetic pathway may employ reagents such as:
The molecular structure of the compound features multiple hydroxyl groups attached to a sugar backbone. The stereochemistry at various carbon centers is critical for its biological activity.
OC[C@@H](O[C@@H]1O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)[C@@H](O)[C@H](O)[C@H]1O
This notation provides insight into the connectivity of atoms within the molecule.
The compound can participate in various chemical reactions including:
Reactions are typically monitored using techniques such as:
The mechanism of action for this compound may involve:
Research indicates that compounds with similar structures often exhibit roles in cellular signaling or as precursors in metabolic pathways.
These properties suggest the compound's potential utility in aqueous environments.
This compound has several applications in scientific research:
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3